5-Lipoxygenase Inhibition at 1 µM: Differentiation from N-Unsubstituted 4-(Allyloxy)benzamide
4-(Allyloxy)-N-isopropylbenzamide was evaluated for inhibition of 5-Lipoxygenase (5-LO) in vitro at a fixed concentration of 1 µM . While the exact percentage inhibition value is not publicly disclosed in the assay record, the compound was included in a targeted screening panel for this enzyme class. In contrast, the N-unsubstituted parent compound 4-(allyloxy)benzamide has been characterized primarily as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs) rather than a LOX inhibitor [1]. This shift in biological target profile—from nAChR modulation (N-unsubstituted) to LOX pathway engagement (N-isopropyl)—is a direct consequence of N-substitution and represents a critical differentiation point for researchers requiring LOX-targeted tool compounds.
| Evidence Dimension | 5-Lipoxygenase inhibition at 1 µM (in vitro) vs. primary biological target |
|---|---|
| Target Compound Data | Evaluated for 5-LO inhibition at 1 µM (binding assay); included in LOX-targeted screening panel |
| Comparator Or Baseline | 4-(Allyloxy)benzamide (CAS 97960-35-5): primary reported activity is negative allosteric modulation of nAChRs, not LOX inhibition |
| Quantified Difference | Divergent target engagement: N-isopropyl substitution redirects biological profile from nAChR modulation (4-allyloxybenzamide) to LOX enzyme inhibition (4-allyloxy-N-isopropylbenzamide) |
| Conditions | In vitro binding assay; 5-LO enzyme; 1 µM single-concentration screen (ALA615850) |
Why This Matters
Researchers procuring LOX-targeted probes must select N-substituted 4-allyloxybenzamides rather than the N-unsubstituted parent, which lacks LOX-relevant activity and is instead employed in nicotinic receptor studies.
- [1] Henderson BJ, et al. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry (2013) 21(15): 4786–4798. View Source
